![molecular formula C11H10BrNO3S B581038 ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 1221186-55-5](/img/structure/B581038.png)

ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

描述

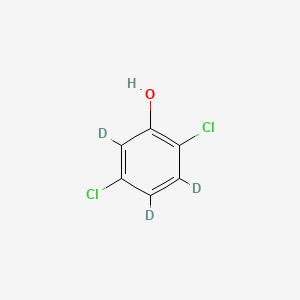

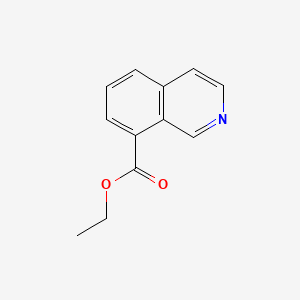

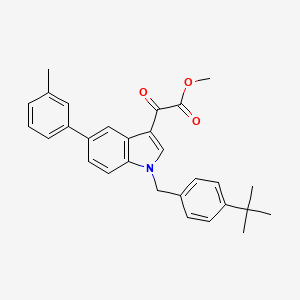

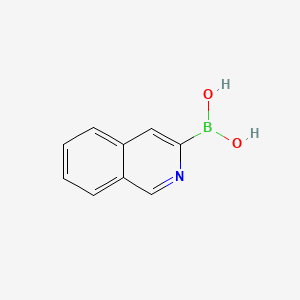

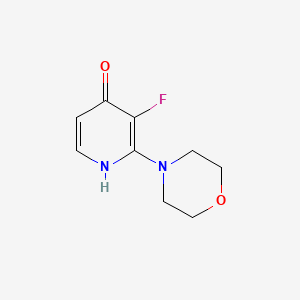

Ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C11H10BrNO3S . It contains a total of 28 bonds, including 18 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 2 double bonds, 9 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, 1 ester (aromatic), 1 aldehyde (aromatic), 1 Pyrrole, and 1 Thiophene .

Synthesis Analysis

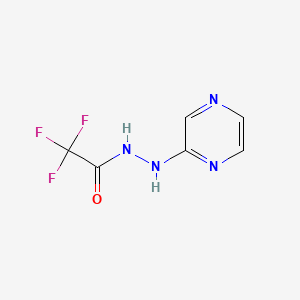

The synthesis of similar compounds has been reported in the literature . For example, the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization can result in the formation of N-acyl derivative of pyrrole .Molecular Structure Analysis

The molecular structure of this compound includes an ester group (aromatic), an aldehyde group (aromatic), a pyrrole, and a thiophene . It also contains 2 five-membered rings and 1 eight-membered ring .Physical And Chemical Properties Analysis

The compound has a molecular formula of C11H10BrNO3S, an average mass of 316.171 Da, and a monoisotopic mass of 314.956482 Da . It contains a total of 27 atoms, including 10 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, 1 Sulfur atom, and 1 Bromine atom .科学研究应用

Organic Synthesis

Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is used as an important raw material in organic synthesis . It can be used to synthesize a variety of complex organic molecules, contributing to the development of new drugs, materials, and other chemical products.

Medicinal Chemistry

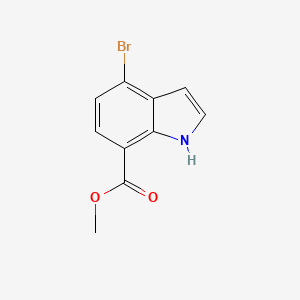

Thieno[2,3-b]pyrroles, which are structurally similar to the compound , are considered to be privileged structures in medicinal chemistry . They exhibit a wide range of biological activity. The most studied among them are amides of thieno[2,3-b]pyrrole-5-carboxylic acids, some of which have been characterized as inhibitors of various biological targets .

Antiviral Research

2-carboxylic acids, which are structurally similar to the compound , have been identified as potential inhibitors of hepatitis C virus (HCV) RNA polymerase . This suggests that ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate could also have potential antiviral applications.

Anti-inflammatory Drugs

Pyrrole subunit, a part of the compound structure, has diverse applications in therapeutically active compounds including anti-inflammatory drugs . This suggests that the compound could potentially be used in the development of new anti-inflammatory medications.

Fungicides and Antibiotics

Pyrrole subunit is also used in the synthesis of fungicides and antibiotics . This indicates that ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate could potentially be used in the development of new fungicides and antibiotics.

Cholesterol Reducing Drugs

Pyrrole subunit is used in the synthesis of cholesterol reducing drugs . This suggests that the compound could potentially be used in the development of new cholesterol reducing medications.

属性

IUPAC Name |

ethyl 2-bromo-6-formyl-4-methylthieno[3,2-b]pyrrole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3S/c1-3-16-11(15)9-6(5-14)10-7(13(9)2)4-8(12)17-10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGQKTXYTWPTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1C)C=C(S2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729175 | |

| Record name | Ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |

CAS RN |

1221186-55-5 | |

| Record name | Ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221186-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B580964.png)